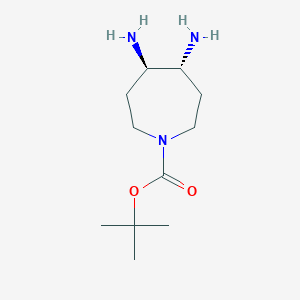

tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H23N3O2 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-8(12)9(13)5-7-14/h8-9H,4-7,12-13H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

AGZUCISAMZDBQC-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](CC1)N)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)N)N |

Origin of Product |

United States |

Biological Activity

Tert-butyl (4R,5R)-4,5-diaminoazepane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. Its unique structure, characterized by a tert-butyl group and a 1-carboxylate azepane ring with amino groups at the 4 and 5 positions, contributes to its reactivity and biological interactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2. The compound features:

- Tert-butyl group : A bulky substituent that influences the compound's steric properties.

- Amino groups : Located at the 4 and 5 positions of the azepane ring, these functional groups are critical for biological interactions.

- Carboxylate group : This functional group allows for various chemical reactions and potential binding interactions with biological targets.

Structural Representation

| Component | Description |

|---|---|

| Molecular Formula | C11H20N2O2 |

| SMILES Notation | CC(C)(C)C(=O)N[C@@H]1C@HCCCN1 |

| CAS Number | 1932302-33-4 |

Pharmacological Potential

This compound has shown promise in various pharmacological contexts:

- Amino Acid Mimetic : Due to its structural similarity to amino acids, it may act as a mimic in biological systems, potentially influencing protein synthesis and function.

- Receptor Interaction : Preliminary studies indicate that this compound may interact with specific receptors involved in metabolic pathways. For example, its binding affinity to GLP-1 receptors has been investigated as a potential avenue for diabetes treatment .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- GLP-1 Activation : In vitro assays have shown that derivatives of this compound can activate GLP-1 receptors, which play a crucial role in insulin secretion and glucose metabolism .

- Binding Affinity : Studies report varying degrees of binding affinity to different biological targets. For instance, some analogs have been characterized for their potential as GPR119 agonists .

Case Studies

Several case studies highlight the biological activity of this compound:

- Diabetes Treatment : A study evaluated the efficacy of this compound in activating GLP-1 pathways in models of type 2 diabetes mellitus (T2DM). Results indicated improved insulin sensitivity and glucose control in treated subjects .

- Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds, suggesting that modifications to the azepane structure could enhance neuroprotective efficacy against neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate | 188869-05-8 | Contains bromine and dioxo functionality |

| Tert-butyl 3-bromopiperidine-1-carboxylate | 849928-26-3 | Similar piperidine structure but lacks amino groups |

| Tert-butyl 4-aminoazepane-1-carboxylate | 32639838 | Lacks additional amino group compared to this compound |

| Tert-butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | Contains a keto group instead of amino groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.